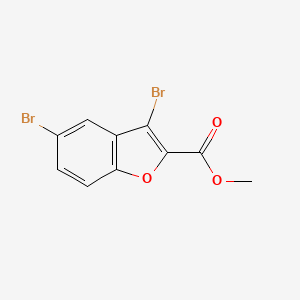

Methyl 3,5-dibromobenzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,5-dibromobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, specifically, is characterized by the presence of two bromine atoms at the 3 and 5 positions of the benzofuran ring and a methyl ester group at the 2 position.

Preparation Methods

The synthesis of Methyl 3,5-dibromobenzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method includes the bromination of 3,5-dibromobenzofuran with bromine in the presence of a catalyst, followed by the reaction with methanol to form the methyl ester . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 3,5-dibromobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The benzofuran ring can be oxidized or reduced to form different derivatives, which can be useful in various applications.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include bromine, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,5-dibromobenzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

Industry: It is used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromobenzofuran-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some benzofuran derivatives inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Methyl 3,5-dibromobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

3,5-Dibromobenzofuran: Lacks the ester group, which can affect its reactivity and biological activity.

Methyl 2-bromobenzofuran-3-carboxylate: Has a different bromine substitution pattern, leading to different chemical and biological properties.

Benzofuran-2-carboxylic acid: Lacks the bromine atoms and the ester group, which can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3,5-dibromobenzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods involving bromination and the introduction of carboxylate groups. The synthesis typically involves the condensation of appropriate benzofuran derivatives with brominating agents, followed by esterification to yield the final product. Characterization techniques such as NMR, mass spectrometry, and infrared spectroscopy confirm the structure and purity of the compound.

Antimicrobial Activity

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of benzofuran derivatives, including this compound. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.12 mM against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mM) | Target Bacteria |

|---|---|---|

| This compound | 0.06 - 0.12 | S. aureus, E. coli |

| Related Benzofurans | 0.14 - 0.55 | MRSA, S. faecalis |

The presence of bromine atoms in the structure is believed to enhance the antibacterial activity by increasing lipophilicity and facilitating membrane penetration .

Antifungal Activity

In addition to antibacterial properties, this compound has been investigated for antifungal activity. Studies indicate that benzofuran derivatives can inhibit fungal growth by disrupting cell wall synthesis or function .

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties. Compounds in this class have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells . This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of brominated benzofurans allows them to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation underpins its therapeutic potential.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Case Studies

- Antimicrobial Screening : A study evaluated various benzofuran derivatives against multiple bacterial strains and found that those with carboxylic acid groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

- Cancer Cell Line Studies : Research on cancer cell lines treated with this compound showed significant reductions in cell viability and induction of apoptosis .

Properties

Molecular Formula |

C10H6Br2O3 |

|---|---|

Molecular Weight |

333.96 g/mol |

IUPAC Name |

methyl 3,5-dibromo-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H6Br2O3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,1H3 |

InChI Key |

UOXXGCKMKRZUPD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.